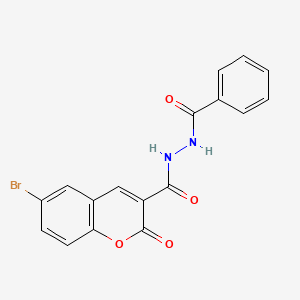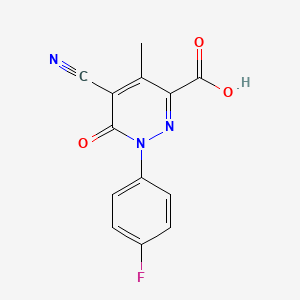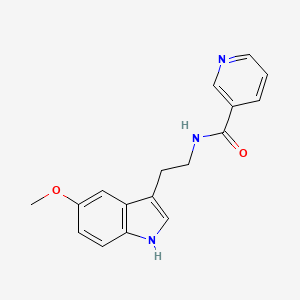![molecular formula C10H9Br2N5O3S3 B11092728 N-(3,5-dibromopyridin-2-yl)-2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11092728.png)
N-(3,5-dibromopyridin-2-yl)-2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-DIBROMO-2-PYRIDINYL)-2-({5-[(METHYLSULFONYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a pyridine ring substituted with bromine atoms, a thiadiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIBROMO-2-PYRIDINYL)-2-({5-[(METHYLSULFONYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is brominated at the 3 and 5 positions using bromine or a brominating agent under controlled conditions.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized separately, often starting from thiosemicarbazide and reacting it with appropriate reagents to form the 1,3,4-thiadiazole structure.
Coupling Reaction: The brominated pyridine and the thiadiazole are then coupled using a suitable linker, such as an acetamide group, under specific reaction conditions that may involve catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIBROMO-2-PYRIDINYL)-2-({5-[(METHYLSULFONYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atoms or the sulfonyl group, leading to debromination or desulfonylation.
Substitution: The bromine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated or desulfonylated derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,5-DIBROMO-2-PYRIDINYL)-2-({5-[(METHYLSULFONYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Agricultural Chemistry: Possible applications as a pesticide or herbicide.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,5-DIBROMO-2-PYRIDINYL)-2-({5-[(METHYLSULFONYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Agricultural Chemistry: It could inhibit essential biological pathways in pests or weeds, leading to their death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,5-DIBROMO-2-PYRIDINYL)-2-({5-[(METHYLSULFONYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE shares similarities with other compounds containing pyridine, thiadiazole, and acetamide groups.
N-(3,5-DICHLORO-2-PYRIDINYL)-2-({5-[(METHYLSULFONYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE: Similar structure but with chlorine atoms instead of bromine.
N-(3,5-DIBROMO-2-PYRIDINYL)-2-({5-[(METHYLSULFONYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)PROPIONAMIDE: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
- The presence of bromine atoms in N-(3,5-DIBROMO-2-PYRIDINYL)-2-({5-[(METHYLSULFONYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE may confer unique reactivity and biological activity compared to its chlorinated or unsubstituted counterparts.
Properties
Molecular Formula |
C10H9Br2N5O3S3 |
|---|---|
Molecular Weight |
503.2 g/mol |
IUPAC Name |
N-(3,5-dibromopyridin-2-yl)-2-[[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C10H9Br2N5O3S3/c1-23(19,20)17-9-15-16-10(22-9)21-4-7(18)14-8-6(12)2-5(11)3-13-8/h2-3H,4H2,1H3,(H,15,17)(H,13,14,18) |
InChI Key |
RWINEFATGUQHJO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]piperidine-2-carbohydrazide](/img/structure/B11092651.png)
![3-{2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B11092656.png)
![N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11092658.png)
![N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B11092664.png)
![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11092666.png)
![4-chloro-N-[2,2,2-trichloro-1-(1-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11092670.png)
![2,4-Dimethyl-pyrrolo[3,4-c]quinoline-1,3-dione](/img/structure/B11092675.png)


![Methyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate](/img/structure/B11092710.png)
![1,2-diethyl-4,14-bis(ethylsulfanyl)-8,8,9,9,10,10-hexafluoro-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene](/img/structure/B11092721.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}-3-methylbenzamide](/img/structure/B11092749.png)
![2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11092755.png)
